molecular formula C17H10F6O2S2 B15156356 1,2-Bis(5'-formyl-2'-methylthien-3'-yl)perfluorocyclopentene

1,2-Bis(5'-formyl-2'-methylthien-3'-yl)perfluorocyclopentene

Cat. No.: B15156356
M. Wt: 424.4 g/mol
InChI Key: TVHDYNKXSNXQSC-UHFFFAOYSA-N
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Description

1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene is an organic compound with the chemical formula C17H10F6O2S2. It is a derivative of perfluorocyclopentene, featuring two 5’-formyl-2’-methyl-3’-thienyl functional groups. This compound is known for its hydrophobic nature and high thermal stability, making it useful in various applications, particularly in polymer materials. Additionally, it exhibits photochromic properties, meaning it can undergo structural changes when exposed to light, which makes it valuable in the development of photoresponsive materials, optical switches, and light-controlling devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene can be synthesized through several methods. One common approach involves chemically modifying perfluorocyclopentene to introduce the 5’-formyl-2’-methyl-3’-thienyl functional groups. This can be achieved through various chemical reactions, such as alkylation, acylation, or electrophilic addition reactions .

Industrial Production Methods

In industrial settings, the production of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene typically involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques and equipment to ensure consistent quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene primarily involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible structural change from an open form to a closed form. This change alters its electronic and optical properties, enabling it to switch between different states. The process is reversible, and the compound can return to its original state upon exposure to visible light .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(5’-formyl-2’-methylthien-3’-yl)hexafluorocyclopentene
  • 4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
  • 4,4’-(Hexafluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)

Uniqueness

1,2-Bis(5’-formyl-2’-methylthien-3’-yl)perfluorocyclopentene stands out due to its unique combination of high thermal stability, hydrophobicity, and photochromic properties. These characteristics make it particularly valuable in applications requiring materials that can respond to light and withstand harsh conditions .

Properties

Molecular Formula

C17H10F6O2S2

Molecular Weight

424.4 g/mol

IUPAC Name

4-[3,3,4,4,5,5-hexafluoro-2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde

InChI

InChI=1S/C17H10F6O2S2/c1-7-11(3-9(5-24)26-7)13-14(12-4-10(6-25)27-8(12)2)16(20,21)17(22,23)15(13,18)19/h3-6H,1-2H3

InChI Key

TVHDYNKXSNXQSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C=O)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C=O)C

Origin of Product

United States

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